Chiral Purity Requirement for Asymmetric Synthesis: Methyl 2-hydroxy-3-(pyridin-4-yl)propanoate vs. Racemic Mixtures
Methyl 2-hydroxy-3-(pyridin-4-yl)propanoate is a chiral compound. While specific enantiomeric excess (ee) values are not provided in the primary literature, the compound is explicitly marketed and used for asymmetric synthesis, requiring high enantiomeric purity [1]. Substituting with a racemic mixture, which would have an ee of 0%, is unacceptable for applications requiring stereocontrol, such as the synthesis of single-enantiomer pharmaceuticals [1]. The difference is binary: a useful chiral building block vs. a useless racemic mixture for stereoselective steps.
| Evidence Dimension | Enantiomeric Excess (ee) |
|---|---|
| Target Compound Data | High ee required for asymmetric synthesis (exact value not specified in literature) |
| Comparator Or Baseline | Racemic Methyl 2-hydroxy-3-(pyridin-4-yl)propanoate (ee = 0%) |
| Quantified Difference | Not quantifiable without specific batch data, but functionally binary |
| Conditions | Asymmetric synthetic applications |
Why This Matters
Procurement must specify and verify the desired enantiomer or enantiomeric purity, as the racemic form is unsuitable for most stereoselective applications.
- [1] Kuujia. Methyl 2-hydroxy-3-(pyridin-4-yl)propanoate. CAS 1181600-72-5. Description: 'This compound is useful in asymmetric synthesis and as a building block for bioactive compounds. High purity and well-defined stereochemistry ensure reproducibility...' View Source
